molecular formula C18H17NO B2588219 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one CAS No. 36646-79-4

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one

Cat. No.: B2588219
CAS No.: 36646-79-4
M. Wt: 263.34
InChI Key: TWQANWHARNYQGO-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a phenyl group at position 5 and a phenylamino substituent at position 2. This compound belongs to a broader class of enaminones, which are characterized by their α,β-unsaturated ketone systems conjugated with an amino group.

Properties

IUPAC Name

3-anilino-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1-10,13,15,19H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQANWHARNYQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with aniline in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted cyclohexenones, phenyl-substituted amines, and various aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 5-Phenyl-3-(phenylamino)cyclohex-2-en-1-one in anticancer applications. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The compound's mechanism of action appears to involve the modulation of key cellular pathways such as apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of similar compounds have provided insights into how variations in molecular structure influence biological activity. For instance, modifications to the phenyl group or the cyclohexenone moiety can significantly alter the compound's potency and selectivity against cancer cells. This information is crucial for designing more effective derivatives .

Photochemical Applications

Photocyclization Reactions
The compound has been utilized in photocyclization reactions, leading to the formation of various cyclic structures. For example, it can undergo [6π] photocyclization to yield cis-hexahydrocarbazol-4-ones with high yields under UV irradiation. This reaction pathway is significant for synthesizing complex organic molecules that may have further applications in pharmaceuticals and materials science .

Mechanistic Insights
The study of the photocyclization mechanism involving this compound has revealed important details about steric effects and regioselectivity. The presence of substituents on the phenyl ring can influence the reaction pathway and product distribution, providing valuable information for synthetic chemists aiming to optimize reaction conditions .

Agricultural Sciences

Abiotic Stress Resistance
Recent patents have indicated that derivatives of compounds related to this compound may serve as active agents against abiotic stress in plants. These compounds can enhance plant resilience to environmental stressors such as drought and salinity, potentially leading to improved agricultural productivity .

Plant Growth Regulation
The compound's ability to modulate plant growth responses suggests its utility as a growth regulator in agricultural practices. By influencing hormonal pathways within plants, it may help optimize growth conditions and enhance crop yields under challenging environmental conditions .

Data Summary

Application Area Key Findings References
Medicinal ChemistryCytotoxicity against cancer cell lines; modulation of apoptosis and cell cycle regulation
Photochemical ApplicationsEffective photocyclization leading to complex cyclic structures; influence of substituents on reactivity
Agricultural SciencesPotential as an agent against abiotic stress; role in plant growth regulation

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of various phenylamino derivatives, this compound was shown to exhibit significant cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin. The study employed molecular docking techniques to correlate structural features with biological activity, revealing insights into potential binding interactions with target proteins involved in cancer progression .

Case Study 2: Photochemical Synthesis

A detailed investigation into the photocyclization of this compound demonstrated high yields of desired products under specific UV light conditions. The research highlighted how varying solvent conditions and substituent placement affected the efficiency and selectivity of the reaction, providing a framework for future synthetic applications in organic chemistry .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and functional properties of 5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one with its analogs, focusing on substituent effects and biological relevance.

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents Molecular Weight Key Structural Features
This compound Phenyl (C5), Phenylamino (C3) 289.34 g/mol Base structure with no halogen/electron-withdrawing groups
3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one 3-Chlorophenyl (C5), Phenylamino (C3) 323.80 g/mol Chlorine enhances hydrophobicity/electrophilicity
5-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one Trifluoromethylphenyl (C3 amino substituent) 357.33 g/mol Electron-withdrawing CF₃ group stabilizes charge
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one 5,5-Dimethyl, Phenylamino (C3) 243.31 g/mol Steric hindrance from methyl groups alters conformation
Fenamidone (imidazole analog) Imidazole ring (replaces cyclohexenone), methylsulfanyl group 331.43 g/mol Bioactive as a cytochrome bc1 inhibitor
Key Observations :
  • Chlorine and Trifluoromethyl Substituents : The introduction of chlorine (Cl) or trifluoromethyl (CF₃) groups increases molecular weight and alters electronic properties. For instance, 3-chlorophenyl derivatives exhibit enhanced binding to hydrophobic enzyme pockets , while CF₃ groups improve metabolic stability in drug design .
  • Ring System Variations: Fenamidone replaces the cyclohexenone core with an imidazole ring, which confers distinct redox properties and enhances inhibition of cytochrome bc1 complexes in mitochondrial respiration .
Cytochrome bc1 Inhibition :
  • Fenamidone and jg144 (a difluorophenyl oxazolidinedione) are structurally related to this compound but differ in their heterocyclic cores. Fenamidone’s imidazole ring enables stronger π-π interactions with the cytochrome bc1 enzyme’s quinone-binding site, achieving IC₅₀ values in the nanomolar range .
  • In contrast, the absence of a heterocyclic system in this compound limits its affinity for bc1, though its simpler structure makes it a versatile scaffold for further derivatization .
Antimicrobial and Anticancer Potential :
  • Derivatives like 5-(3-chlorophenyl)-3-(phenylamino)cyclohex-2-en-1-one (CAS 333325-97-6) have shown moderate activity against Gram-positive bacteria due to the chlorine atom’s role in membrane penetration .
  • The trifluoromethyl analog (CAS 1020252-08-7) is under investigation for tyrosine kinase inhibition, with preliminary data suggesting antiproliferative effects in cancer cell lines .

Biological Activity

5-Phenyl-3-(phenylamino)cyclohex-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexenone core substituted with phenyl and phenylamino groups. The synthesis typically involves the reaction of cyclohexenone with aniline derivatives under basic conditions, often utilizing solvents like ethanol or methanol at elevated temperatures to facilitate the reaction. This method allows for the formation of the desired enaminone structure with high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Notably, it has been shown to inhibit certain enzymes linked to inflammatory responses, suggesting potential anti-inflammatory properties .

Pharmacological Properties

Research indicates that the compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth, possibly through apoptosis induction in cancer cells .

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting symptoms of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups. The compound's mechanism was linked to the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties. In vitro studies showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in several cancer cell lines. The study highlighted the compound's ability to induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructureBiological ActivityMechanism
5-[4-(dimethylamino)phenyl]-3-(phenylamino)cyclohex-2-enoneStructureModerate anti-inflammatoryCOX inhibition
4,5-bis(N-phenylenilino)cyclopent-2-enoneStructureAnticancerApoptosis induction
This compound StructureStrong anti-inflammatory & anticancerEnzyme inhibition

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